Arachidonyl-CoA belongs to the class of organic compounds known as long-chain fatty acyl coas. These are acyl CoAs where the group acylated to the coenzyme A moiety is a long aliphatic chain of 13 to 21 carbon atoms. Arachidonyl-CoA is considered to be a practically insoluble (in water) and relatively neutral molecule. Arachidonyl-CoA has been primarily detected in urine. Within the cell, arachidonyl-CoA is primarily located in the cytoplasm, membrane (predicted from logP), mitochondria and peroxisome. Arachidonyl-CoA participates in a number of enzymatic reactions. In particular, Lpa(16:0/0:0) and arachidonyl-CoA can be converted into PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)); which is mediated by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Lpa(16:0/0:0) and arachidonyl-CoA can be converted into PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) through the action of the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Lpa(16:0/0:0) and arachidonyl-CoA can be converted into PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)); which is catalyzed by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Finally, Lpa(16:0/0:0) and arachidonyl-CoA can be converted into PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)); which is catalyzed by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. In humans, arachidonyl-CoA is involved in cardiolipin biosynthesis CL(20:4(5Z, 8Z, 11Z, 14Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/18:1(9Z)) pathway, cardiolipin biosynthesis CL(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, cardiolipin biosynthesis CL(20:4(5Z, 8Z, 11Z, 14Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/18:1(9Z)) pathway, and cardiolipin biosynthesis CL(20:4(5Z, 8Z, 11Z, 14Z)/18:0/20:4(5Z, 8Z, 11Z, 14Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway. Arachidonyl-CoA is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(20:0/20:3(8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(14:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(20:4(5Z, 8Z, 11Z, 14Z)/18:2(9Z, 12Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(22:0/20:4(5Z, 8Z, 11Z, 14Z)/20:2(11Z, 14Z)) pathway.